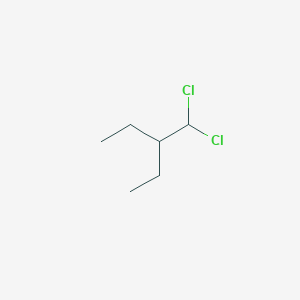![molecular formula C26H36Cl2N4O2S2 B14508904 2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} CAS No. 64324-25-0](/img/structure/B14508904.png)
2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a disulfide linkage, chloro-substituted benzamide groups, and diethylaminoethyl side chains, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} typically involves the reaction of 4-chloro-N-[2-(diethylamino)ethyl]benzamide with a disulfide-forming reagent. One common method is to react 4-chloro-N-[2-(diethylamino)ethyl]benzamide with sodium disulfide in an aqueous medium at room temperature. The reaction proceeds through the formation of a disulfide bond between two molecules of 4-chloro-N-[2-(diethylamino)ethyl]benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the chloro groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides with various functional groups.
科学的研究の応用
2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The chloro and diethylaminoethyl groups can interact with enzymes or receptors, modulating their activity. The compound’s antibacterial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
類似化合物との比較
Similar Compounds
4-Chloro-N-[2-(diethylamino)ethyl]benzamide: A precursor in the synthesis of the title compound.
2,2’-Disulfanediylbis(4-chloroaniline): Another disulfide-linked compound with similar structural features.
Uniqueness
2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} is unique due to its combination of disulfide linkage, chloro-substituted benzamide groups, and diethylaminoethyl side chains. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
64324-25-0 |
|---|---|
分子式 |
C26H36Cl2N4O2S2 |
分子量 |
571.6 g/mol |
IUPAC名 |
4-chloro-2-[[5-chloro-2-[2-(diethylamino)ethylcarbamoyl]phenyl]disulfanyl]-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C26H36Cl2N4O2S2/c1-5-31(6-2)15-13-29-25(33)21-11-9-19(27)17-23(21)35-36-24-18-20(28)10-12-22(24)26(34)30-14-16-32(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3,(H,29,33)(H,30,34) |
InChIキー |
QDHBRHPYQNECMT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)SSC2=C(C=CC(=C2)Cl)C(=O)NCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




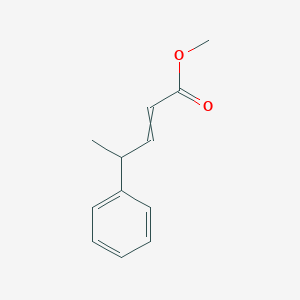
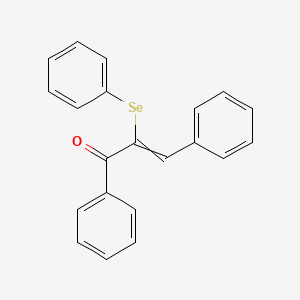
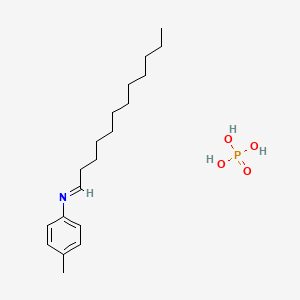
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
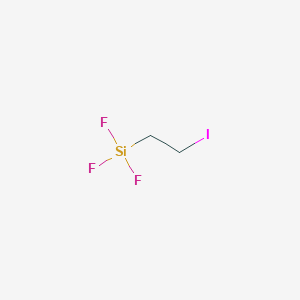

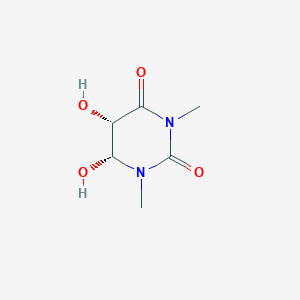
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)
